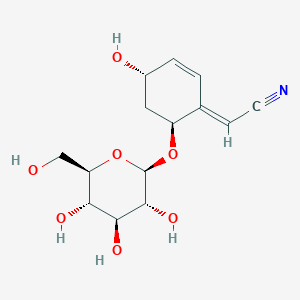
Purshianin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purshianin is a nitrile glucoside compound isolated from the plant Cowania mexicana, which belongs to the Rosaceae family . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
準備方法
The preparation of Purshianin involves the extraction and purification from the plant Cowania mexicana. The process typically includes the following steps:
化学反応の分析
Purshianin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Purshianin has several scientific research applications, including:
作用機序
The mechanism of action of Purshianin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of the Epstein-Barr virus early antigen, suggesting a potential antiviral mechanism . Additionally, its anti-hepatitis B virus activity involves the inhibition of viral DNA replication .
類似化合物との比較
Purshianin is similar to other nitrile glucosides such as menisdaurin. Both compounds are found in Cowania mexicana and share similar chemical structures and biological activities . this compound is unique due to its specific inhibitory effects on the Epstein-Barr virus early antigen and its potential anti-hepatitis B virus activities .
Similar Compounds
- Menisdaurin
- Oleanolic acid
- Beta-sitosterol
- Daucosterol
特性
分子式 |
C14H19NO7 |
|---|---|
分子量 |
313.30 g/mol |
IUPAC名 |
(2E)-2-[(4S,6S)-4-hydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/b7-3+/t8-,9+,10-,11-,12+,13-,14-/m1/s1 |
InChIキー |
UTHVFIKQCUKKQW-CGAAFMNDSA-N |
異性体SMILES |
C1[C@@H](C=C/C(=C\C#N)/[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
正規SMILES |
C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
![Lithium 2-([2,2'-bipyridin]-6-yl)phenolate](/img/structure/B14088019.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]formamide](/img/structure/B14088032.png)


![(4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate](/img/structure/B14088046.png)


![8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088052.png)
![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088058.png)



![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14088089.png)
